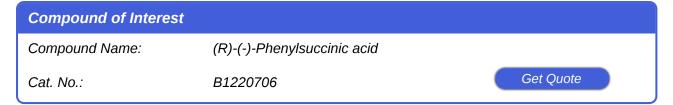


# (R)-(-)-Phenylsuccinic acid chemical properties and structure

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# (R)-(-)-Phenylsuccinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-(-)-Phenylsuccinic acid, a chiral dicarboxylic acid, serves as a crucial building block in organic synthesis and holds significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the development of optically active pharmaceutical agents. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to (R)-(-)-Phenylsuccinic acid, tailored for professionals in research and drug development.

## **Chemical Properties and Structure**

**(R)-(-)-Phenylsuccinic acid**, systematically named (2R)-2-phenylbutanedioic acid, is a white to off-white crystalline powder.[1][2] Its chemical identity and key physical properties are summarized in the tables below.

## **Table 1: Chemical Identifiers**



Identifier	Value
IUPAC Name	(2R)-2-phenylbutanedioic acid[3][4]
CAS Number	46292-93-7[2][4]
Molecular Formula	C10H10O4[1][2][4]
SMILES	O=C(O)CINVALID-LINKC(=O)O
InChI	InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7- 4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) (H,13,14)/t8-/m1/s1[1][4]

**Table 2: Physicochemical Properties** 

Property	- Value
Molecular Weight	194.18 g/mol [2][4]
Melting Point	173-176 °C
Boiling Point	307.8 °C at 760 mmHg (Predicted)[5]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[1] Sparingly soluble in water.[2]
рКа	3.60 ± 0.10 (Predicted)[2]
Optical Rotation	[α]20/D -175 ± 4° (c=1% in acetone)

The structure of **(R)-(-)-Phenylsuccinic acid** is characterized by a succinic acid backbone with a phenyl group attached to the chiral carbon at the second position. The "(R)" designation indicates the specific stereochemical configuration at this chiral center, which is responsible for its optical activity.

## **Experimental Protocols**

Detailed methodologies for the synthesis, resolution, and purification of **(R)-(-)-Phenylsuccinic** acid are crucial for its application in research and development.



## **Synthesis of Racemic Phenylsuccinic Acid**

A common method for the synthesis of racemic phenylsuccinic acid involves the hydrolysis of ethyl  $\alpha,\beta$ -dicyano- $\beta$ -phenylpropionate.[1]

#### Materials:

- Ethyl α-cyano-β-phenylacrylate
- Sodium cyanide
- 50% Ethanol
- Concentrated Hydrochloric acid
- Water

#### Procedure:

- Addition of Sodium Cyanide: Treat 20 g (0.1 mole) of ethyl α-cyano-β-phenylacrylate with 40 cc of 50% ethanol and 10 g (0.2 mole) of finely powdered sodium cyanide. The mixture will warm, and the ester will dissolve. Heat the reaction on a steam bath for two minutes to complete the dissolution.[1]
- Precipitation: Add 200 cc of water to the reaction mixture. Decompose the resulting clear solution with hydrochloric acid, which will precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil. This oil will solidify upon standing overnight and vigorous stirring.[1]
- Hydrolysis: Collect the solid by suction filtration and wash with cold water. Hydrolyze the product by boiling under reflux for four hours with 80 cc of concentrated hydrochloric acid (sp. gr. 1.19). The solid will dissolve.[1]
- Isolation: Upon cooling, phenylsuccinic acid will crystallize. Filter the crystals, wash with cold water, and dry.[1]

## Chiral Resolution of Racemic Phenylsuccinic Acid using L-Proline



The enantiomers of phenylsuccinic acid can be separated by forming diastereomeric salts with a chiral resolving agent, such as L-proline.[6]

#### Materials:

- Racemic phenylsuccinic acid (1.94 g, 0.01 mol)
- Isopropanol (50 mL)
- L-proline (1.15 g, 0.01 mol)
- Acetone
- Ice-cold 6N HCI
- Ice-cold water

#### Procedure:

- Salt Formation: Dissolve racemic phenylsuccinic acid in isopropanol in a 125 mL Erlenmeyer flask with a magnetic stir bar. Add L-proline and heat the mixture at approximately 70°C for 30 minutes.[6]
- Isolation of Diastereomeric Salt: Cool the solution to allow for the precipitation of one of the diastereomeric salts. Filter the solid and wash it with acetone (2 x 7 mL).[6]
- Recovery of (R)-(-)-Phenylsuccinic Acid: To recover the free acid, add the solid material to ice-cold 6N HCl (8 mL) and stir the solution for 5 minutes. Filter the resulting precipitate and wash it with ice-cold water (1-2 mL).[6]
- Purification: The recovered solid can be further purified by recrystallization from water.[6]

## **Purification by Recrystallization**

Procedure: Dissolve 5 grams of crude phenylsuccinic acid in 400 cc of hot water, and then add an additional 60 cc of hot water. Filter the hot solution and cool it in an ice water bath with stirring until crystals form. After allowing it to stand, filter the crystals. This process yields a purified product.[1]



## **Biological Activity**

(R)-(-)-Phenylsuccinic acid and its derivatives have been noted for their potential hypoglycemic effects, suggesting their utility in developing treatments for diabetes.[7][8] The chiral nature of the molecule allows for selective interaction with biological targets, which is a critical aspect of drug design.[7] While the specific signaling pathways through which (R)-(-)-Phenylsuccinic acid exerts its effects are not yet fully elucidated in the available literature, its structural similarity to other hypoglycemic agents suggests potential interactions with metabolic pathways. Further research is required to delineate the precise mechanism of action.

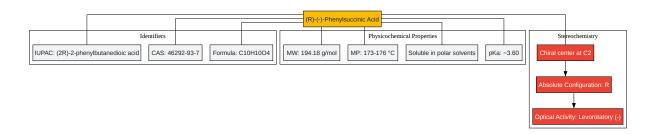
## **Visualizations**

# Experimental Workflow: Synthesis and Resolution of (R)-(-)-Phenylsuccinic Acid

The following diagram illustrates the key steps in the synthesis of racemic phenylsuccinic acid and its subsequent resolution to obtain the desired (R)-enantiomer.







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